4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine
Overview
Description
Preparation Methods
The synthesis of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylpiperazine with an appropriate indazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The final product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-(4-Methylpiperazin-1-yl)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has been studied for its biological activity, including its potential as an anti-inflammatory agent and its effects on cellular processes.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of pro-inflammatory cytokines. Additionally, it can interact with receptors on the surface of cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
4-(4-Methylpiperazin-1-yl)-1H-indazol-3-amine can be compared with other similar compounds, such as:
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: This compound also contains a piperazine ring and has been studied for its potential therapeutic applications.
4-(4-Methylpiperazin-1-yl)benzaldehyde: Another related compound with a piperazine ring, used in the synthesis of various pharmaceuticals.
4-(4-Methylpiperazin-1-yl)carbonyl group: This compound is part of a class of piperazine carboxylic acids and has been explored for its biological activity.
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-16-5-7-17(8-6-16)10-4-2-3-9-11(10)12(13)15-14-9/h2-4H,5-8H2,1H3,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOOSQIKPDOMIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2C(=NN3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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